molecular formula C11H14BrNO2S B4972597 4-[(5-bromo-2-thienyl)carbonyl]-2,6-dimethylmorpholine

4-[(5-bromo-2-thienyl)carbonyl]-2,6-dimethylmorpholine

Cat. No. B4972597
M. Wt: 304.21 g/mol
InChI Key: ISWYFNMJEUZRSF-UHFFFAOYSA-N
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Description

4-[(5-bromo-2-thienyl)carbonyl]-2,6-dimethylmorpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

4-[(5-bromo-2-thienyl)carbonyl]-2,6-dimethylmorpholine has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells. Furthermore, it has also demonstrated potential as an anti-inflammatory agent, with studies reporting its ability to inhibit the production of pro-inflammatory cytokines.
In materials science, 4-[(5-bromo-2-thienyl)carbonyl]-2,6-dimethylmorpholine has been studied for its potential use in the synthesis of organic semiconductors. It has been reported to exhibit good electron mobility and high stability, making it a promising candidate for use in electronic devices such as solar cells and transistors.

Mechanism of Action

The mechanism of action of 4-[(5-bromo-2-thienyl)carbonyl]-2,6-dimethylmorpholine is not fully understood. However, studies have suggested that it may induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. Furthermore, it has been reported to inhibit the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway.
Biochemical and Physiological Effects
Studies have reported that 4-[(5-bromo-2-thienyl)carbonyl]-2,6-dimethylmorpholine exhibits cytotoxic effects on cancer cells, with IC50 values ranging from 0.3 to 10 μM depending on the type of cancer cell line. Furthermore, it has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(5-bromo-2-thienyl)carbonyl]-2,6-dimethylmorpholine in lab experiments is its relatively simple synthesis method. Furthermore, it has been reported to exhibit good stability and solubility in various solvents, making it easy to work with in the lab. However, one of the limitations of using this compound is its relatively low yield, which can make it expensive to produce in large quantities.

Future Directions

There are several future directions for the study of 4-[(5-bromo-2-thienyl)carbonyl]-2,6-dimethylmorpholine. One potential direction is the development of more efficient synthesis methods to increase the yield and reduce the cost of production. Furthermore, there is a need for further studies to elucidate the mechanism of action of this compound, particularly in its anticancer and anti-inflammatory effects. Finally, there is potential for the use of this compound in the development of new electronic devices, and further studies in this area could lead to new breakthroughs in materials science.

Synthesis Methods

The synthesis of 4-[(5-bromo-2-thienyl)carbonyl]-2,6-dimethylmorpholine involves the reaction of 5-bromo-2-thiophenecarbonyl chloride with 2,6-dimethylmorpholine in the presence of a base such as triethylamine. This reaction results in the formation of the desired product, which can be purified through various methods such as column chromatography or recrystallization.

properties

IUPAC Name

(5-bromothiophen-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2S/c1-7-5-13(6-8(2)15-7)11(14)9-3-4-10(12)16-9/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWYFNMJEUZRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromothiophen-2-yl)(2,6-dimethylmorpholin-4-yl)methanone

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